2-Phenylbutyric Acid-d5 Methyl Ester 2-Phenylbutyric Acid-d5 Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20246804
InChI: InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/i1D3,3D2
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 183.26 g/mol

2-Phenylbutyric Acid-d5 Methyl Ester

CAS No.:

Cat. No.: VC20246804

Molecular Formula: C11H14O2

Molecular Weight: 183.26 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylbutyric Acid-d5 Methyl Ester -

Specification

Molecular Formula C11H14O2
Molecular Weight 183.26 g/mol
IUPAC Name methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate
Standard InChI InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/i1D3,3D2
Standard InChI Key PPIQQNDMGXNRFA-WNWXXORZSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OC
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)OC

Introduction

Chemical Identity and Structural Properties

2-Phenylbutyric Acid-d5 Methyl Ester is characterized by a phenyl-substituted butyric acid backbone with a methyl ester functional group. The deuterium atoms replace five hydrogen atoms at specific positions, enhancing molecular stability for isotopic tracing.

Molecular and Structural Data

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 183.26 g/mol

  • IUPAC Name: Methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate

  • Canonical SMILES: CCC(C₁=CC=CC=C₁)C(=O)OC

  • Isomeric SMILES: [²H]C([²H])([²H])C([²H])([²H])C(C₁=CC=CC=C₁)C(=O)OC

The deuterium labeling occurs at the 3,3,4,4,4 positions of the butyric acid chain, as evidenced by its isomeric SMILES notation. This structural modification minimizes metabolic interference in tracer studies while maintaining chemical reactivity comparable to the non-deuterated form.

Synthesis and Isotopic Labeling

The synthesis of 2-Phenylbutyric Acid-d5 Methyl Ester involves a two-step process: esterification of 2-phenylbutyric acid followed by deuterium substitution.

Esterification and Deuterium Incorporation

Esterification is achieved using methanol under acidic conditions, yielding the methyl ester intermediate. Deuterium labeling is introduced via hydrogen-deuterium exchange using deuterated solvents or catalytic deuteration methods. A patent describing analogous synthesis routes for related compounds highlights the use of sodium borohydride reduction in the presence of Lewis acids (e.g., aluminum trichloride) to achieve high isotopic purity (>98%) .

Process Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions are conducted at 60–75°C to balance reaction kinetics and isotopic stability .

  • Catalysts: Lewis acids (e.g., AlCl₃) enhance reduction efficiency, achieving yields exceeding 80% .

  • Solvent Systems: Toluene and glycol dimethyl ether are preferred for their compatibility with deuterium exchange reactions .

Pharmaceutical Relevance

Role in Quality Control

As an impurity of Butamirate, 2-Phenylbutyric Acid-d5 Methyl Ester is critical for validating analytical methods in pharmaceutical manufacturing. Regulatory agencies mandate the identification and quantification of such impurities to ensure drug safety .

Metabolic Studies

The deuterium label enables precise tracking of metabolic pathways using mass spectrometry. For example, studies on Butamirate metabolism utilize this compound to differentiate parent drug molecules from metabolites, improving pharmacokinetic modeling.

Analytical Characterization

Spectroscopic Techniques

  • HNMR: Deuterium incorporation is confirmed by the absence of proton signals at δ 1.2–1.8 ppm (methylene groups) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 183.26, with fragmentation patterns consistent with deuterium labeling .

  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves the compound with a retention time of 8.2 minutes, ensuring purity >99% .

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